6-Bromo-1-isopropyl-1H-indole

Lipophilicity Physicochemical Property Medicinal Chemistry

6-Bromo-1-isopropyl-1H-indole (CAS 321745-27-1) is a synthetic, doubly-functionalized indole featuring a bromine atom at the 6-position and an isopropyl group on the indole nitrogen. This specific substitution pattern creates a differentially reactive scaffold distinct from other N1-alkyl or C6-halogenated indoles, serving as a versatile intermediate for palladium-catalyzed cross-coupling reactions and a key precursor in structure–activity relationship (SAR) campaigns targeting IDO1, glucosylceramide synthase, and oncological kinase pathways.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
Cat. No. B8688364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-isopropyl-1H-indole
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H12BrN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3
InChIKeyDKDFFXZXZUAYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-isopropyl-1H-indole: A Defined Regioisomeric Indole Building Block for Medicinal Chemistry and Chemical Biology Procurement


6-Bromo-1-isopropyl-1H-indole (CAS 321745-27-1) is a synthetic, doubly-functionalized indole featuring a bromine atom at the 6-position and an isopropyl group on the indole nitrogen. This specific substitution pattern creates a differentially reactive scaffold distinct from other N1-alkyl or C6-halogenated indoles, serving as a versatile intermediate for palladium-catalyzed cross-coupling reactions and a key precursor in structure–activity relationship (SAR) campaigns targeting IDO1, glucosylceramide synthase, and oncological kinase pathways. [1]

Why Procuring a Generic Bromoindole Instead of 6-Bromo-1-isopropyl-1H-indole Compromises Reproducibility and Project Velocity


Substituting 6-bromo-1-isopropyl-1H-indole with a regioisomer (e.g., 5- or 4-bromo) or an N–H analog (6-bromo-1H-indole) is not chemically equivalent. The position of bromine dictates cross-coupling reactivity, electronic distribution in the indole ring, and resulting biological target engagement, while the N1-isopropyl group imposes a defined conformational profile and lipophilicity that directly influence membrane permeability and metabolic stability. [1] [2] Using a generic alternative without verifying these parameters risks divergent SAR, failed biological assays, and irreproducible synthetic routes.

Head-to-Head and Cross-Study Quantitative Differentiation of 6-Bromo-1-isopropyl-1H-indole Against Regioisomeric and N–H Analogs


LogP Comparison of 6-Bromo-1-isopropyl-1H-indole vs. 5- and 4-Bromo Regioisomers

The predicted octanol/water partition coefficient (LogP) directly influences membrane permeability and off-target promiscuity. 6-Bromo-1-isopropyl-1H-indole exhibits a predicted LogP of 3.4, which is 0.58 units lower than the 4-bromo isomer (LogP 3.98) and positioned between other regioisomers. This difference exceeds the typical 0.3 LogP unit threshold considered significant for altering pharmacokinetic behavior, making the 6-bromo isomer a distinct choice for lead optimization. [1]

Lipophilicity Physicochemical Property Medicinal Chemistry

In Vitro Anti-Inflammatory Activity: The Critical Impact of Bromine Position (5-Br > 6-Br > 7-Br)

In a controlled SAR study of mono-brominated indoles and isatins for anti-inflammatory activity, the position of the bromine atom on the benzene ring significantly affected activity. 6-Bromoindole (the direct N-H analog of the target compound) achieved a 60.7% reduction in NFκB translocation at 40 µg/mL in LPS-stimulated RAW264.7 macrophages, demonstrating substantial but not maximal activity compared to the 5-bromo isomer. This places 6-Bromo-1-isopropyl-1H-indole in a defined activity band, guiding medicinal chemists who require balanced potency and selectivity. [1]

Anti-inflammatory SAR NF-κB inhibition

Synthetic Efficiency: 97% Isolated Yield for 6-Bromo-1-isopropyl-1H-indole via Direct N-Alkylation/Bromination

A reported synthetic route for 6-bromo-1-isopropyl-1H-indole achieves 97% isolated yield (2.32 g obtained) via alkylation of 6-bromoindole followed by purification by simple column chromatography. In contrast, regioisomeric 5-bromo-1-isopropyl-1H-indole syntheses often report lower or more variable yields (typically 70-90%) due to competing bromination at adjacent positions. This high-yielding, robust synthesis reduces cost-of-goods and ensures reliable supply for large-scale screening cascades. [1]

Synthetic route Process chemistry Building block procurement

Conformational Uniqueness of the N1-Isopropyl Group: syn/anti Energy Barrier Differentiates N1-Substituted Indoles

A combined 1H NMR and molecular mechanics study demonstrated that 1-isopropylindoles exhibit a syn-anti exchange energy barrier of 45-46 kJ mol⁻¹ when R2 = Me or CO2Me. Notably, the presence of a 3-Br substituent exerts a 'negative buttressing' effect on the adjacent 2-Me group, a conformational feature unique to the N1-isopropyl scaffold. This constrained conformational space directly influences receptor binding and can differentiate 6-bromo-1-isopropyl-1H-indole from 3-isopropyl or unsubstituted indoles in biological systems. [1]

Conformational analysis NMR Molecular mechanics

Patent Landscape: Use of 6-Bromo-1-isopropyl-1H-indole in Glucosylceramide Synthase Inhibitor Synthesis

Patent WO2015042397A1 explicitly employs 6-bromo-1-(propan-2-yl)-1H-indole as the electrophilic coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction to construct glucosylceramide synthase (GCS) inhibitors for the treatment of lysosomal storage diseases. This demonstrates that the 6-bromo substitution is not merely a theoretical option but the selected embodiment for a specific therapeutic target, validated by a pharmaceutical company's R&D program. [1]

Patent evidence Glucosylceramide synthase Drug discovery intermediate

Availability and Purity Profile: 6-Bromo-1-isopropyl-1H-indole vs. Scarce 7-Bromo Isomer

6-Bromo-1-isopropyl-1H-indole is commercially stocked by multiple independent suppliers at 98% purity (Leyan, ChemicalBook). By contrast, the 7-bromo-1-isopropyl-1H-indole isomer is not readily available as a stock item and must be custom-synthesized, introducing 4-8 week lead times and minimum order quantities that delay project timelines. The 4-bromo isomer is also less commonly stocked. This supply chain advantage translates directly to faster iteration in medicinal chemistry design-make-test cycles.

Chemical procurement Purity Availability

Optimal Use Cases for 6-Bromo-1-isopropyl-1H-indole Based on Differentiated Evidence


SAR Exploration of IDO1 or GCS Inhibitor Series Requiring Moderate Lipophilicity (LogP ~3.4)

Medicinal chemistry teams developing indole-based IDO1 or glucosylceramide synthase inhibitors who need a synthetic intermediate with a predicted LogP near 3.4 should select 6-bromo-1-isopropyl-1H-indole. The 6-bromo regioisomer offers a lipophilicity significantly lower than the 4-bromo analog (LogP 3.98), potentially reducing hERG binding and off-target risks while maintaining adequate cell permeability. [1]

Cross-Coupling Building Block Procurement for Parallel Synthesis Libraries

For high-throughput synthesis of focused libraries via Suzuki-Miyaura, Stille, or Negishi coupling, 6-bromo-1-isopropyl-1H-indole is the preferred electrophilic partner due to its 97% synthetic yield at scale, reliable commercial supply at 98% purity, and its demonstrated utility in pharmaceutical patent literature (WO2015042397A1). This combination of synthetic efficiency, purity, and precedent reduces library failure rates and ensures downstream biological data integrity. [2]

Anti-Inflammatory Lead Development with Balanced NFκB Inhibitory Activity

Research groups pursuing anti-inflammatory leads from the bromoindole class should select the 6-bromo isomer as the core scaffold when a moderate but significant NFκB inhibitory profile is desired. Published SAR shows that 6-bromoindole achieves 60.7% NFκB translocation reduction, placing it between the highly potent 5-bromo isomer and the weakly active 7-bromo or non-brominated scaffolds. The N1-isopropyl group further allows modulation of physicochemical properties without abolishing this activity. [3]

Conformationally Constrained Indole Scaffold for Structure-Based Drug Design

When crystal structures or docking models indicate that a specific N1-substituent orientation is required for target engagement, 6-bromo-1-isopropyl-1H-indole provides a defined syn/anti conformational equilibrium (barrier 45-46 kJ mol⁻¹) that can be exploited through rational design. The documented negative buttressing effect of a 3-bromo substituent on adjacent groups further allows fine-tuning of the conformational landscape, a tool not available with C3-isopropyl or unsubstituted indole analogs. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-isopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.